![molecular formula C7H14ClNO2 B2388035 Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride CAS No. 1969288-25-2](/img/structure/B2388035.png)
Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride” is a synthetic amino acid. It has a molecular weight of 179.65 . The IUPAC name for this compound is 2-((1S,3R)-3-aminocyclopentyl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride” is 1S/C7H13NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Diagnostic Imaging and Cancer Detection
- Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride, specifically labeled as [11C] Carboxyl-labeled 1-aminocyclopentane-carboxylic acid ([11C] ACPC), has been utilized in tumor-scanning procedures. Its quick clearance from the blood allows imaging within the useful life of C-11, making it a promising agent for cancer diagnosis. Preliminary clinical trials have shown that it can provide valuable information about tumor sites without any toxic effects, suggesting its potential in cancer diagnostics (Hübner et al., 1977).
PET Radioligand for α7-nAChR Imaging
- The compound has been explored as a potential PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR). Its derivative, 5-(5-(6-[(11)C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole [(11)C]rac-(1), was synthesized and showed promising results in mice. It successfully penetrated the blood-brain barrier and specifically labeled neuronal α7-nAChRs, indicating its potential as a tracer for mapping these receptors in the brain (Gao et al., 2012).
Cardioprotective Effects
- Rosmarinic acid, a compound related to Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride, has shown significant cardioprotective effects. It was found to protect against cardiac dysfunction and fibrosis following myocardial infarction. This was attributed to its ability to alter expression levels of angiotensin-converting enzyme, ACE2, angiotensin type 1 receptor, and p38 MAPK, highlighting its therapeutic potential in cardiac conditions (Liu et al., 2016).
Influence on Feed Efficiency and Muscling in Cattle
- The compound, in the form of ractopamine hydrochloride (RAC), has been utilized in the feedlot industry to influence feed efficiency, daily gain, and carcass leanness in animals raised for their meat. Studies have investigated its interaction with dietary protein concentration and its effects on performance and carcass characteristics, providing insights into optimal livestock management practices (Hales et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary targets of the compound “2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride" . .
Eigenschaften
IUPAC Name |
2-[(1S,2R)-2-aminocyclopentyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWTTUUAOPHGL-RIHPBJNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2387952.png)
![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)
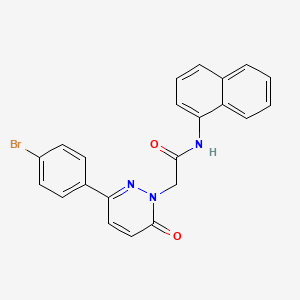

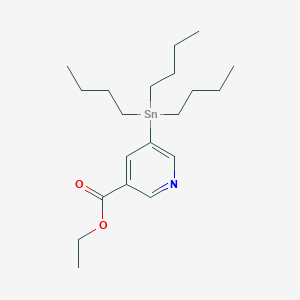
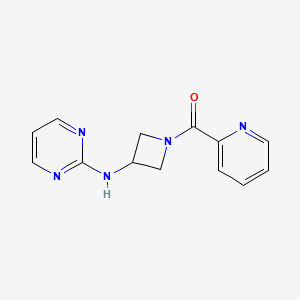
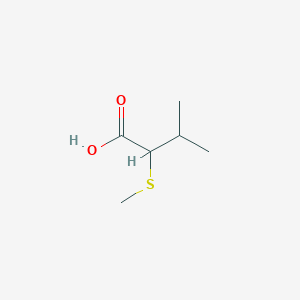
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2387970.png)
![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)
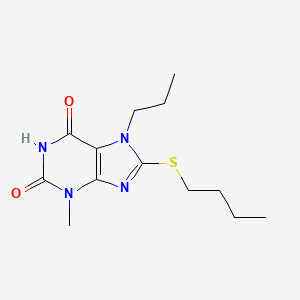
![2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid](/img/structure/B2387974.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)